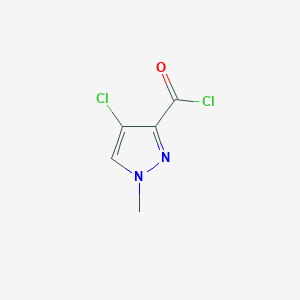

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

描述

属性

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGVYWVYYZYMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Pyrazoles, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors. .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets. The specific interactions of this compound with its targets, and the resulting changes, would need to be determined through experimental studies.

生物活性

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized via chlorination and carbonylation processes that introduce the chloro and carbonyl functional groups into the pyrazole framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been noted for its inhibitory effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization, apoptosis induction |

| HepG2 (Liver) | 4.98 - 14.65 | Induction of morphological changes in cells |

These findings indicate that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation inhibition .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its efficacy was compared with standard anti-inflammatory drugs in various assays:

| Compound | IC50 (μg/mL) | Target |

|---|---|---|

| This compound | 71.11 | COX-2 |

| Diclofenac | 54.65 | COX-2 |

The compound showed significant inhibition of COX-2, suggesting its potential as a selective anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound may inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, leading to decreased lactate production and glycolysis in cancer cells .

- Microtubule Interaction : It destabilizes microtubules, which is essential for cell division, thereby inducing apoptosis in cancer cells .

- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A series of pyrazole derivatives were screened for their cytotoxicity against MDA-MB-231 and HepG2 cell lines, revealing significant growth inhibition and apoptosis induction at micromolar concentrations .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that compounds with similar structures exhibited potent analgesic effects, with some showing better efficacy than established drugs like celecoxib .

科学研究应用

Medicinal Chemistry

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a crucial intermediate in the development of various pharmaceutical compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of bioactive derivatives.

Case Study: Anticancer Activity

A series of pyrazole derivatives, including this compound, were screened for cytotoxicity against cancer cell lines such as MDA-MB-231 and HepG2. Results indicated significant growth inhibition and apoptosis induction at micromolar concentrations.

Agricultural Science

This compound is also utilized in the synthesis of agrochemicals, particularly fungicides. Its antifungal activity has been demonstrated against various pathogens, making it valuable for crop protection.

Antifungal Activity

Research has shown that this compound exhibits efficacy against fungal pathogens including:

- Pyricularia oryzae (rice blast)

- Rhizoctonia solani (root rot)

- Botrytis cinerea (gray mold)

The compound acts by inhibiting key enzymatic processes in these fungi, thereby reducing spore germination and mycelial growth.

相似化合物的比较

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | [1048340-09-5] | C₅H₄Cl₂N₂O | 174.01 | Cl (4-position), COCl (3-position) |

| 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | [157142-50-2] | C₅H₄Cl₂N₂O | 174.01 | Cl (4-position), COCl (5-position) |

| 4-Methyl-1H-pyrazole-3-carbonyl chloride | [2134097-03-1] | C₅H₅ClN₂O | 144.56 | CH₃ (4-position), COCl (3-position) |

| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | [N/A] | C₅H₅ClN₂O₂ | 160.56 | Cl (4-position), COOH (3-position) |

| 4-Chloro-1-methyl-1H-pyrazole hydrochloride | [1881330-28-4] | C₄H₅Cl₂N₂ | 151.01 | Cl (4-position), HCl salt |

Key Observations :

Positional Isomerism: The 3- and 5-carbonyl chloride isomers (e.g., [1048340-09-5] vs. [157142-50-2]) exhibit distinct reactivity due to steric and electronic differences.

Substituent Effects : Replacing chlorine with methyl ([2134097-03-1]) reduces electrophilicity, making the compound less reactive in acylations but more stable under humid conditions .

Carboxylic Acid Derivative : The carboxylic acid analog ([N/A]) lacks the reactive chloride, limiting its utility in nucleophilic substitutions but enabling use in pH-sensitive reactions .

Table 2: Functional Comparison

| Compound | Reactivity with Amines | Solubility in Polar Solvents | Stability to Hydrolysis | Primary Applications |

|---|---|---|---|---|

| This compound | High | Moderate (e.g., THF, DCM) | Low | Peptide coupling, pesticide synthesis |

| 4-Methyl-1H-pyrazole-3-carbonyl chloride | Moderate | High (e.g., MeOH, acetone) | Moderate | Drug intermediate, polymer chemistry |

| 4-Chloro-1-methyl-1H-pyrazole hydrochloride | Low (ionic) | High (water) | High | Catalysis, salt-forming reactions |

Research Findings :

- Nucleophilic Reactivity : The carbonyl chloride group in [1048340-09-5] reacts rapidly with amines (e.g., benzylamine) at room temperature to form stable amides, whereas the carboxylic acid analog requires activating agents like DCC .

- Hydrolysis Sensitivity : The 3-carbonyl chloride undergoes hydrolysis to the carboxylic acid in aqueous media, while the 5-isomer ([157142-50-2]) shows slower hydrolysis due to reduced steric accessibility .

- Thermal Stability: Methyl-substituted derivatives ([2134097-03-1]) exhibit higher thermal stability (decomposition >150°C) compared to chlorinated analogs (decomposition ~100°C), as noted in preliminary thermogravimetric analyses .

准备方法

Synthetic Routes and Reaction Conditions

The preparation can be divided into two main stages:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid or ester | Starting from 4-chloro-1-methylpyrazole, carboxylation or esterification reactions | May involve reaction with ethyl bromoacetate or other alkylating agents in the presence of a base |

| 2 | Conversion to carbonyl chloride | Reaction of the acid or ester with thionyl chloride or phosphorus oxychloride under reflux | Typically carried out in inert solvents like dichloromethane or chloroform; reaction temperature 40–80°C |

A representative synthetic route involves the nucleophilic substitution of 4-chloro-1-methylpyrazole with an alkyl bromoacetate in the presence of a base to yield the ester intermediate. Subsequent hydrolysis affords the carboxylic acid, which is then converted to the carbonyl chloride by treatment with thionyl chloride.

Industrial Production Considerations

Industrial synthesis optimizes reaction parameters for yield, purity, and safety. Continuous flow reactors and automated systems are employed to maintain consistent quality. The choice of chlorinating agent is influenced by cost, handling safety, and environmental factors.

Chlorination Step

- Thionyl chloride (SOCl₂) is the most commonly used reagent for converting carboxylic acids to acyl chlorides due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

- Reaction is typically performed under reflux conditions (40–80°C) for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Alternative Chlorinating Agents

- Phosphorus oxychloride (POCl₃) can also be used, especially in Vilsmeier-Haack type formylation reactions that may precede carbonyl chloride formation.

- POCl₃ is often combined with dimethylformamide (DMF) to generate the Vilsmeier reagent, which can facilitate chlorination and formylation on the pyrazole ring.

Reaction Optimization Data

| Parameter | Range | Optimal Conditions | Effect on Yield/Purity |

|---|---|---|---|

| Temperature | 40–80°C | 60–70°C | Higher temperatures improve reaction rate but may cause decomposition |

| Reaction time | 2–10 hours | 4–6 hours | Sufficient to complete chlorination without side reactions |

| Solvent | Dichloromethane, chloroform | Dichloromethane | Provides good solubility and inertness |

| Chlorinating agent equivalents | 1.1–1.5 eq | 1.2 eq | Excess ensures complete conversion |

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.

- Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirming chemical shifts consistent with pyrazole ring and carbonyl chloride.

- Infrared (IR) Spectroscopy : Strong absorption bands near 1800 cm⁻¹ indicative of acyl chloride group.

- Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight.

- Elemental Analysis : To verify purity.

| Preparation Step | Reagents/Conditions | Key Observations | Reference |

|---|---|---|---|

| Ester formation from 4-chloro-1-methylpyrazole | Ethyl bromoacetate, base (e.g., K₂CO₃), polar aprotic solvent | Efficient alkylation at 3-position | |

| Hydrolysis of ester to acid | Aqueous acidic or basic conditions, reflux | High conversion to carboxylic acid | |

| Conversion of acid to carbonyl chloride | Thionyl chloride, reflux 60–70°C, inert solvent | High yield (>85%), byproducts easily removed | |

| Alternative chlorination | POCl₃/DMF, 0–50°C, Vilsmeier-Haack conditions | Enables formylation and chlorination |

The preparation of 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is well-established through multi-step synthesis involving ester formation, hydrolysis, and chlorination. The use of thionyl chloride remains the preferred method for introducing the carbonyl chloride functionality due to its efficiency and manageable byproducts. Industrial methods focus on optimizing reaction conditions and employing continuous processing to enhance yield and purity. Characterization techniques confirm the structural integrity of the final product, ensuring its suitability for further synthetic applications.

常见问题

Basic: What are the established synthetic routes for 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid. A standard method involves refluxing 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) for 2 hours, followed by evaporation of excess reagent to yield the carbonyl chloride . The precursor carboxylic acid can be synthesized through nucleophilic substitution of 5-chloro-1-methylpyrazole derivatives with appropriate reagents under basic conditions (e.g., K₂CO₃) .

Advanced: How can reaction conditions be optimized to improve yield during scale-up?

Key factors include:

- Reagent stoichiometry : Use a 4:1 molar excess of SOCl₂ to ensure complete conversion of the carboxylic acid to the acyl chloride .

- Temperature control : Maintain reflux at 70–80°C to avoid side reactions (e.g., decomposition of the pyrazole ring).

- Moisture exclusion : Employ anhydrous solvents and Schlenk line techniques to prevent hydrolysis of the carbonyl chloride .

- Post-reaction purification : Distillation under reduced pressure or recrystallization in dry toluene can isolate the product with >90% purity .

Basic: What spectroscopic methods confirm the structure of this compound?

- ¹H/¹³C NMR : Look for characteristic signals: the methyl group (δ ~3.3 ppm in ¹H NMR), pyrazole ring protons (δ 6.5–7.5 ppm), and carbonyl carbon (δ ~160 ppm in ¹³C NMR) .

- IR spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ confirms the carbonyl chloride group .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å, typical for chlorinated pyrazoles) .

Advanced: How should researchers resolve discrepancies in reported melting points or spectral data?

- Replicate synthesis : Ensure identical reagents and conditions to prior studies (e.g., SOCl₂ purity, reaction time) .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting melting points .

- Cross-validate with XRD : Compare experimental crystal structure data (e.g., unit cell parameters) with literature values .

Basic: What storage conditions are critical for this compound?

- Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis.

- Avoid exposure to moisture: use desiccants (silica gel) in storage vials .

- Shelf life: ≤6 months at –20°C; monitor via periodic NMR or IR to detect degradation.

Advanced: What functionalization strategies enable bioactivity studies?

- Amidation : React with amines (e.g., aniline) in dry THF to form carboxamides, which are screened for antimicrobial or anticancer activity .

- Nucleophilic substitution : Replace the chloride with thiols or alkoxides to modify electronic properties for structure-activity relationship (SAR) studies .

- Metal coordination : Use the carbonyl chloride as a ligand precursor for transition metal complexes (e.g., Cu²⁺) to explore catalytic or therapeutic applications .

Basic: How is purity assessed before use in downstream reactions?

- TLC : Use silica plates with ethyl acetate/hexane (1:3); Rₓ ~0.6 for the carbonyl chloride .

- Elemental analysis : Match experimental C/H/N/Cl% with theoretical values (e.g., C: 38.2%, H: 2.6%, Cl: 24.0%) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 193.5 .

Advanced: What experimental design principles apply to biological activity assays?

- Positive/Negative controls : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) and solvent-only controls .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins like carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。